molecular formula C21H13FN4O2S2 B2390402 N-(3-cyanophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261000-30-9

N-(3-cyanophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2390402
CAS RN: 1261000-30-9
M. Wt: 436.48
InChI Key: VXKWMJANWXIVNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound refers to the chemical reactions used to construct it. This often involves multiple steps, each with its own reactants, conditions, and products .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions, and the products of these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents. These properties can often be predicted based on the compound’s structure .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems, such as binding to specific proteins or interfering with certain biochemical pathways .

Safety and Hazards

The safety and hazards of a compound are determined through toxicology studies. This can include studying the compound’s effects on cells in culture, on whole organisms, and its potential for causing cancer or genetic damage .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications (such as in medicine or materials science), and ways to improve its synthesis .

properties

IUPAC Name

N-(3-cyanophenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN4O2S2/c22-15-6-1-2-7-17(15)26-20(28)19-16(8-9-29-19)25-21(26)30-12-18(27)24-14-5-3-4-13(10-14)11-23/h1-10H,12H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKWMJANWXIVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC(=C4)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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